2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with an aminopyrimidine group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Aminopyrimidine Group: The aminopyrimidine group can be introduced via nucleophilic substitution reactions involving appropriate pyrimidine derivatives.
Attachment of the Ethanol Moiety: The ethanol group can be attached through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aminopyrimidine group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrimidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine group may bind to active sites on enzymes, inhibiting their activity, while the piperazine ring can enhance the compound’s binding affinity and specificity. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler compound with similar biological activity.
Piperazine Derivatives: Compounds with similar structural features and pharmacological properties.
Ethanolamines: Compounds with similar functional groups and chemical reactivity.
Uniqueness
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol is unique due to its combination of a piperazine ring, aminopyrimidine group, and ethanol moiety, which together confer specific chemical and biological properties that are not found in simpler or less complex analogs.
Properties
IUPAC Name |
2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-16(2,3)12-21-6-5-20(11-14(21)4-7-22)10-13-8-18-15(17)19-9-13/h8-9,14,22H,4-7,10-12H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLPEYZRGLBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=CN=C(N=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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